molecular formula C33H32Si B6289288 Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane CAS No. 207389-37-5

Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane

Cat. No.: B6289288
CAS No.: 207389-37-5
M. Wt: 456.7 g/mol
InChI Key: BRUZAFXEAPUMHX-UHFFFAOYSA-N
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Description

Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is a complex organosilicon compound characterized by the presence of fluorenyl groups, a hexenyl chain, and a methyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane typically involves the reaction of fluorenyl derivatives with hexenyl and methyl silane precursors. One common method includes the use of fluorenyl lithium reagents, which react with chlorosilanes under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert fluorenone back to fluorenyl groups.

    Substitution: The hexenyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted silanes.

Scientific Research Applications

Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane exerts its effects involves interactions with various molecular targets. The fluorenyl groups can engage in π-π stacking interactions, while the silicon atom can form bonds with other elements, facilitating catalytic processes. The hexenyl chain provides flexibility and enhances the compound’s reactivity in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Bis(fluoren-9-yl)methane
  • Bis(fluoren-9-yl)dimethylsilane
  • Bis(fluoren-9-yl)phenylsilane

Uniqueness

Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane stands out due to the presence of the hexenyl chain, which imparts unique reactivity and flexibility compared to other fluorenyl silanes. This structural feature allows for a broader range of applications and enhances its utility in various fields of research.

Properties

IUPAC Name

bis(9H-fluoren-9-yl)-hex-5-enyl-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32Si/c1-3-4-5-14-23-34(2,32-28-19-10-6-15-24(28)25-16-7-11-20-29(25)32)33-30-21-12-8-17-26(30)27-18-9-13-22-31(27)33/h3,6-13,15-22,32-33H,1,4-5,14,23H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUZAFXEAPUMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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